2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrimidine ring substituted with difluorophenoxy and dimethyl groups, as well as a boronic ester moiety. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-difluorophenol and 4,6-dimethylpyrimidine.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate.
Solvents: 1,4-dioxane and water are frequently used.
Major Products
The major products formed from these reactions depend on the specific electrophiles and nucleophiles used in the reactions. For example, cross-coupling with aryl halides can yield biaryl compounds.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then undergoes transmetalation with an electrophile, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure with an aniline group instead of a pyrimidine ring.
Pyrido(3,2-d)pyrimidines: These compounds also contain a pyrimidine ring and are used in various pharmaceutical applications.
Uniqueness
The uniqueness of 2-(2,4-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine lies in its combination of a boronic ester group with a difluorophenoxy-substituted pyrimidine ring, making it a versatile reagent in organic synthesis and a valuable intermediate in medicinal chemistry .
Properties
Molecular Formula |
C18H21BF2N2O3 |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C18H21BF2N2O3/c1-10-15(19-25-17(3,4)18(5,6)26-19)11(2)23-16(22-10)24-14-8-7-12(20)9-13(14)21/h7-9H,1-6H3 |
InChI Key |
OFAZAZLIGHSWSK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=C(C=C(C=C3)F)F)C |
Origin of Product |
United States |
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